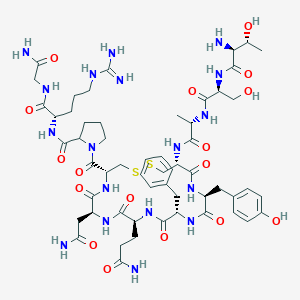
10-Thr-11-ser-12-ala-argipressin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Thr-11-ser-12-ala-argipressin, also known as desmopressin, is a synthetic analogue of the antidiuretic hormone vasopressin. It has been extensively studied for its potential therapeutic applications in various medical conditions, including diabetes insipidus, nocturnal enuresis, and hemophilia A.
Wirkmechanismus
Desmopressin acts on the kidneys to increase water reabsorption, thereby reducing urine output. It does this by binding to the vasopressin receptor in the renal collecting ducts, which stimulates the insertion of aquaporin-2 water channels into the luminal membrane of the cells. This increases the permeability of the membrane to water, allowing for increased water reabsorption.
Biochemische Und Physiologische Effekte
Desmopressin has been shown to have a number of biochemical and physiological effects. It increases plasma levels of von Willebrand factor and factor VIII, leading to improved hemostasis in patients with hemophilia A. It also reduces urine output, leading to increased urine concentration and decreased thirst in patients with diabetes insipidus.
Vorteile Und Einschränkungen Für Laborexperimente
Desmopressin has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a synthetic analogue of a naturally occurring hormone, making it more stable and easier to produce than the natural hormone. Additionally, it has a well-established mechanism of action and has been extensively studied in clinical trials. However, one limitation is that it may have off-target effects on other vasopressin receptors, leading to potential side effects.
Zukünftige Richtungen
There are several future directions for research on 10-Thr-11-ser-12-ala-argipressin. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce side effects. Another area of interest is the exploration of its potential therapeutic applications in other medical conditions, such as traumatic brain injury and chronic kidney disease. Additionally, further research is needed to better understand its mechanism of action and potential off-target effects.
Synthesemethoden
Desmopressin is synthesized through a series of chemical reactions that involve the modification of the natural vasopressin molecule. The process involves the replacement of the amino acid phenylalanine with a synthetic analogue, 1-deamino-8-D-arginine, and the addition of a methyl group to the amino acid residue at position 1.
Wissenschaftliche Forschungsanwendungen
Desmopressin has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to be effective in the treatment of diabetes insipidus, a condition characterized by excessive urination and thirst. It has also been used to treat nocturnal enuresis, a condition that causes bedwetting in children. Additionally, 10-Thr-11-ser-12-ala-argipressin has been used as a hemostatic agent in patients with hemophilia A, a bleeding disorder caused by a deficiency in clotting factor VIII.
Eigenschaften
CAS-Nummer |
115712-78-2 |
|---|---|
Produktname |
10-Thr-11-ser-12-ala-argipressin |
Molekularformel |
C56H82N18O17S2 |
Molekulargewicht |
1343.5 g/mol |
IUPAC-Name |
1-[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H82N18O17S2/c1-27(65-51(87)37(24-75)71-54(90)44(60)28(2)76)45(81)72-38-25-92-93-26-39(55(91)74-19-7-11-40(74)53(89)67-32(10-6-18-63-56(61)62)46(82)64-23-43(59)80)73-50(86)36(22-42(58)79)70-47(83)33(16-17-41(57)78)66-48(84)34(20-29-8-4-3-5-9-29)68-49(85)35(69-52(38)88)21-30-12-14-31(77)15-13-30/h3-5,8-9,12-15,27-28,32-40,44,75-77H,6-7,10-11,16-26,60H2,1-2H3,(H2,57,78)(H2,58,79)(H2,59,80)(H,64,82)(H,65,87)(H,66,84)(H,67,89)(H,68,85)(H,69,88)(H,70,83)(H,71,90)(H,72,81)(H,73,86)(H4,61,62,63)/t27-,28+,32-,33-,34-,35-,36-,37-,38-,39-,40?,44-/m0/s1 |
InChI-Schlüssel |
RNONUHATTFUMGG-HNTDYGRUSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N)N)O |
SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)N)O |
Sequenz |
TSACYFQNCPRG |
Synonyme |
10-Thr-11-Ser-12-Ala-argipressin arginine vasopressin, Thr(10)-Ser(11)-Ala(12)- argipressin, Thr(10)-Ser(11)-Ala(12)- argipressin, threonyl(10)-serinyl(11)-alanine(12)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



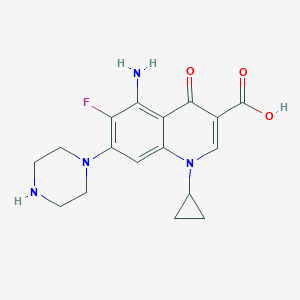
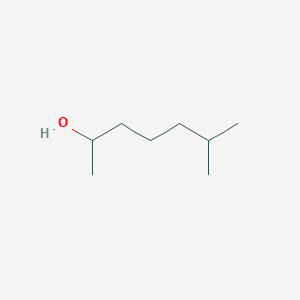
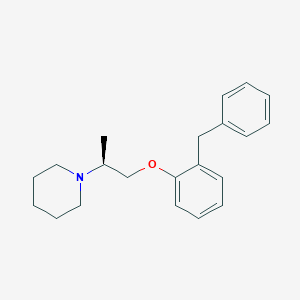
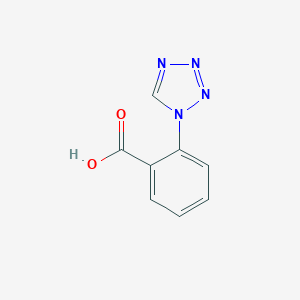
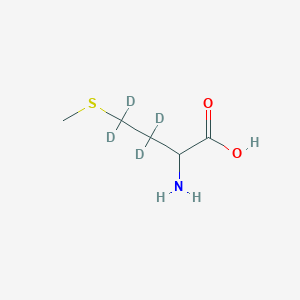
![methyl (3R)-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(2-bromo-1H-indol-3-yl)propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B49936.png)
![Thiazolidine,3-[(2S,3S)-2-aMino-3-Methyl-1-oxopentyl]-, (2E)-2-butenedioate (2](/img/structure/B49939.png)
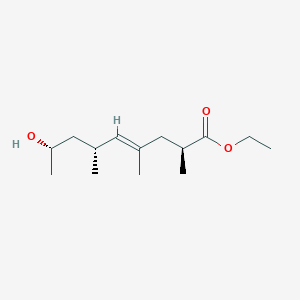
![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)
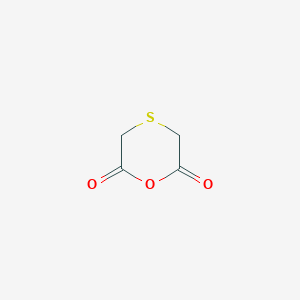
![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)
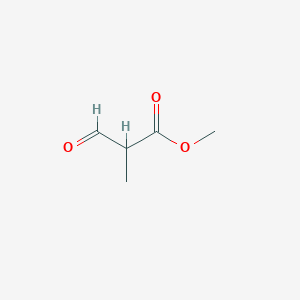
![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)
